

An In-depth Technical Guide to the Chemical Structure of Melibiulose

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Compound of Interest

Compound Name: Melibiulose

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Introduction

Melibiulose, systematically named 6-O- α -D-galactopyranosyl-D-fructofuranose, is a disaccharide of significant interest in carbohydrate chemistry and biochemistry.^{[1][2]} Composed of a galactose and a fructose unit linked by an α -1,6-glycosidic bond, it serves as a valuable building block in the synthesis of more complex oligosaccharides and glycoconjugates.^[1] This technical guide provides a comprehensive overview of the chemical structure of **melibiulose**, including its stereochemistry, physicochemical properties, and the experimental protocols used for its characterization.

Chemical Structure and Stereochemistry

Melibiulose is a non-reducing sugar under non-hydrolytic conditions because the anomeric carbons of both the galactose and fructose residues are involved in the glycosidic bond. Its chemical formula is $C_{12}H_{22}O_{11}$, with a molar mass of 342.30 g/mol.^{[1][3]}

Cyclic Structure: Haworth Projection

In aqueous solutions, monosaccharides predominantly exist in cyclic forms.^{[4][5]} **Melibiulose** is composed of D-galactose in its pyranose form (a six-membered ring) and D-fructose in its furanose form (a five-membered ring). The linkage is an α -1,6-glycosidic bond, meaning the

anomeric carbon (C1) of the α -D-galactopyranose is linked to the C6 hydroxyl group of the D-fructofuranose.[\[1\]](#)[\[2\]](#)

The Haworth projection provides a common way to represent the three-dimensional cyclic structure of monosaccharides.[\[6\]](#)[\[7\]](#)

Caption: Haworth projection of **Melibiulose**.

Linear Structure: Fischer Projections of Constituent Monosaccharides

While **melibiulose** itself does not typically exist in a linear form due to the stable cyclic structures of its constituent monosaccharides, the Fischer projection is used to represent the open-chain forms of these monosaccharides.[\[8\]](#)[\[9\]](#) This representation is crucial for understanding the stereochemistry of each chiral center.

D-Galactose:

D-Fructose:

Physicochemical Properties

The physicochemical properties of **melibiulose** are essential for its handling, characterization, and application in various research and development settings.

| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C ₁₂ H ₂₂ O ₁₁ | [1] [2] [3] |
| Molar Mass | 342.30 g/mol | [1] [2] [3] |
| Appearance | White crystalline powder | [10] |
| Melting Point | 182 °C (decomposes) | [10] |
| Optical Rotation [α] _{D²⁰} | +138° to +143° (c=1, dil. NH ₄ OH, 18hr) | [10] |
| Solubility | Soluble in water | [10] |

Experimental Protocols for Characterization

The structural elucidation and quantification of **melibiulose** rely on various analytical techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are commonly employed for carbohydrate analysis.

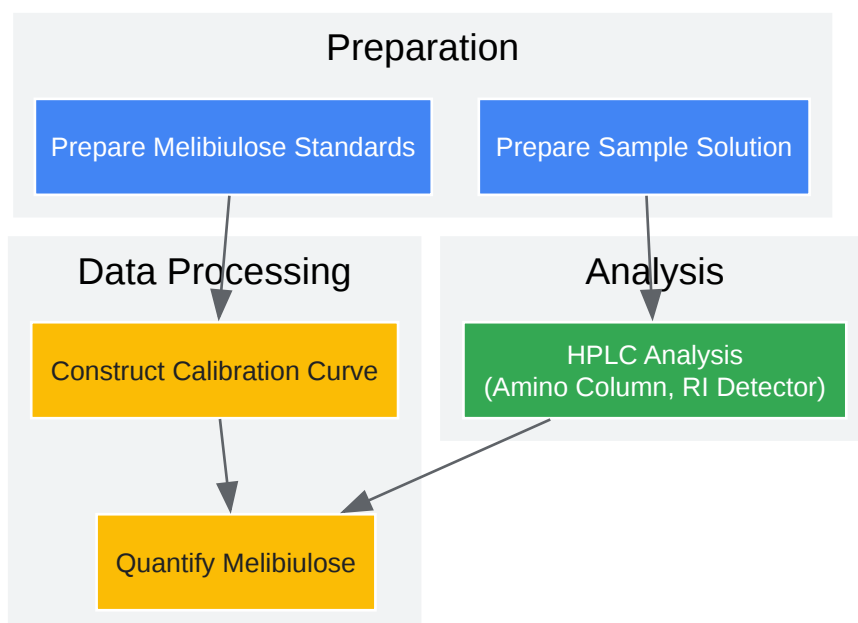
High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the separation and quantification of sugars.^{[1][11]} An amino-based column with a refractive index (RI) detector is a common setup for analyzing disaccharides like **melibiulose**.^{[1][3]}

Methodology:

- Instrumentation:
 - HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
 - Amino-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase:
 - Isocratic elution with a mixture of acetonitrile and ultrapure water, typically in a ratio of 80:20 (v/v) or 75:25 (v/v).^{[3][11]}
- Chromatographic Conditions:
 - Flow Rate: 1.0 - 1.5 mL/min.^{[1][11]}
 - Column Temperature: 35-40 °C.^[11]
 - Injection Volume: 10-20 µL.^{[1][11]}
 - Detector: Refractive Index (RI) detector maintained at a stable temperature.

- Sample and Standard Preparation:
 - Prepare a stock solution of **melibiulose** standard of known concentration in the mobile phase or ultrapure water.
 - Create a series of calibration standards by diluting the stock solution.
 - Dissolve the sample containing **melibiulose** in the mobile phase, filter through a 0.45 μm syringe filter, and dilute as necessary to fall within the calibration range.
- Data Analysis:
 - Identify the **melibiulose** peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.
 - Quantify the amount of **melibiulose** in the sample using the calibration curve.



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Caption: HPLC analysis workflow for **melibiulose**.

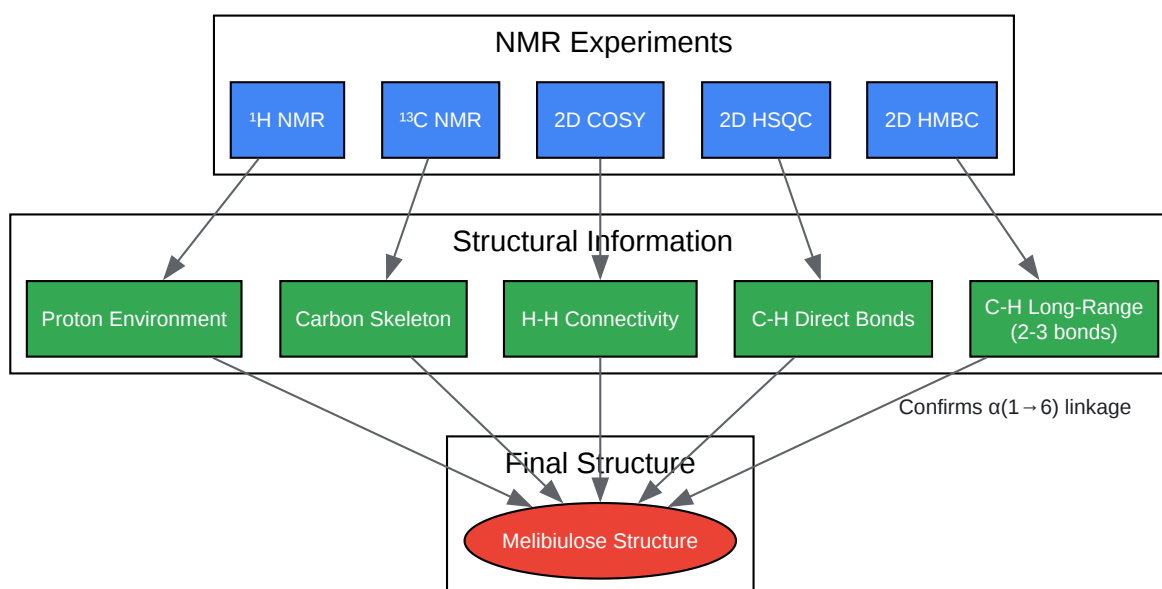
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates, providing information on connectivity, stereochemistry, and conformation.[2][10] Both ^1H and ^{13}C NMR, along with 2D techniques like COSY and HSQC, are employed.

Methodology:

- Instrumentation:
 - High-field NMR spectrometer (e.g., 400 MHz or higher).
 - 5 mm NMR tubes.
- Sample Preparation:
 - Dissolve 5-10 mg of the **melibiulose** sample in 0.5-0.6 mL of deuterium oxide (D_2O).
 - Lyophilize the sample from D_2O two to three times to exchange labile protons with deuterium, which simplifies the ^1H NMR spectrum by removing the large water signal.
- NMR Experiments:
 - ^1H NMR: Provides information about the chemical environment of each proton. The anomeric protons typically resonate in a distinct region (δ 4.5-5.5 ppm).
 - ^{13}C NMR: Shows the chemical shift of each carbon atom. The anomeric carbons are typically found in the δ 90-110 ppm region.
 - 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same monosaccharide ring, allowing for the assignment of protons along the carbon backbone.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ^1H and ^{13}C signals.

- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton of galactose and the C6 carbon of fructose.
- Data Analysis:
 - Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
 - Assign the signals for each monosaccharide residue starting from the well-resolved anomeric signals.
 - Use the coupling constants (J-values) from the ^1H NMR spectrum to determine the relative stereochemistry of the protons (axial vs. equatorial).
 - Confirm the α -configuration of the glycosidic linkage based on the chemical shift and coupling constant of the anomeric proton of galactose.
 - Utilize HMBC data to confirm the $1 \rightarrow 6$ linkage.



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Caption: Logical flow for NMR structural elucidation.

Conclusion

Melibiulose possesses a well-defined chemical structure as 6-O- α -D-galactopyranosyl-D-fructofuranose. Its structural features, including the specific glycosidic linkage and the stereochemistry of the constituent monosaccharides, are critical to its chemical and biological properties. The analytical techniques of HPLC and NMR spectroscopy provide robust and detailed methods for the quantification and complete structural elucidation of **melibiulose**, which are indispensable for its application in research and development.

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